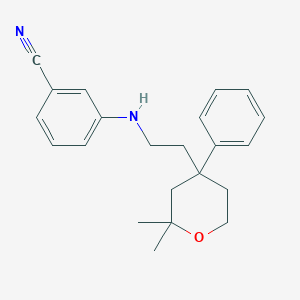
7-Deaza-dGTP (tetralithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Deaza-2’-deoxyguanosine 5’-triphosphate (tetralithium) is a modified nucleotide analog that lacks nitrogen at the 7 position of the purine ring. This modification prevents Hoogsteen bond formation without interfering with normal Watson-Crick base pairing, making it particularly useful in the amplification of GC-rich DNA sequences .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deaza-2’-deoxyguanosine 5’-triphosphate involves the chemical modification of guanosine. The process typically includes the removal of the nitrogen atom at the 7 position of the purine ring, followed by the addition of a triphosphate group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired modification is achieved .
Industrial Production Methods
Industrial production of 7-Deaza-2’-deoxyguanosine 5’-triphosphate generally follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
7-Deaza-2’-deoxyguanosine 5’-triphosphate primarily undergoes substitution reactions due to the absence of the nitrogen atom at the 7 position. This modification reduces the likelihood of secondary structure formation, such as G-quadruplexes, during DNA amplification .
Common Reagents and Conditions
Common reagents used in reactions involving 7-Deaza-2’-deoxyguanosine 5’-triphosphate include DNA polymerases, primers, and buffers. The conditions typically involve thermal cycling, with specific temperatures and durations optimized for the amplification of GC-rich sequences .
Major Products
The major products formed from reactions involving 7-Deaza-2’-deoxyguanosine 5’-triphosphate are amplified DNA sequences with reduced secondary structure formation. This results in higher specificity and yield in polymerase chain reactions (PCR) .
科学的研究の応用
7-Deaza-2’-deoxyguanosine 5’-triphosphate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified nucleotides and oligonucleotides.
Biology: Facilitates the amplification of GC-rich DNA sequences, which are often challenging to amplify using standard nucleotides.
Medicine: Plays a crucial role in the molecular diagnosis of inherited diseases by improving the specificity and yield of PCR assays.
Industry: Used in the production of diagnostic kits and reagents for molecular biology research
作用機序
The mechanism of action of 7-Deaza-2’-deoxyguanosine 5’-triphosphate involves its incorporation into DNA during PCR. The absence of the nitrogen atom at the 7 position prevents Hoogsteen bond formation, reducing the likelihood of secondary structure formation. This allows for more efficient and specific amplification of GC-rich sequences .
類似化合物との比較
Similar Compounds
2’-Deoxyguanosine 5’-triphosphate: The standard nucleotide used in DNA synthesis.
7-Deaza-adenosine 5’-triphosphate: Another modified nucleotide used to reduce secondary structure formation.
Uniqueness
7-Deaza-2’-deoxyguanosine 5’-triphosphate is unique due to its specific modification at the 7 position, which significantly improves the amplification of GC-rich sequences. This makes it particularly valuable in applications where standard nucleotides are insufficient .
特性
分子式 |
C11H13Li4N4O14P3 |
|---|---|
分子量 |
546.0 g/mol |
IUPAC名 |
tetralithium;[[[(2R,4S,5R)-5-(2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C11H17N4O14P3.4Li/c12-11-13-8-4(9(18)14-11)1-2-15(8)10-7(17)6(16)5(27-10)3-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h1-2,5-7,10,16-17H,3H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,13,14,18);;;;/q;4*+1/p-4/t5-,6?,7+,10-;;;;/m1..../s1 |
InChIキー |
RZFOSVUQEORNBF-VIDBVUCRSA-J |
異性体SMILES |
[Li+].[Li+].[Li+].[Li+].C1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
正規SMILES |
[Li+].[Li+].[Li+].[Li+].C1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)


![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B12368547.png)


![2-[2-[4-[[4-[3-(Tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B12368558.png)

